molecular formula C14H16O2S B1308590 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid CAS No. 667436-12-6

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Cat. No. B1308590
M. Wt: 248.34 g/mol
InChI Key: XSZVMLSOBKUTBD-UHFFFAOYSA-N
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Description

Carboxylic acids, such as “6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid”, are organic compounds that contain a carboxyl group (C=O)OH. The presence of the carboxyl group gives these compounds acidic properties .


Molecular Structure Analysis

The molecular structure of carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reactions involving the -O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher melting points and boiling points compared to alcohols, aldehydes, ketones, and chlorides due to the strength and degree of hydrogen bonding .

Scientific Research Applications

Crystallography and Structural Analysis

Studies on benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have contributed significantly to the field of crystallography and structural analysis. A notable example includes the determination of the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA) using laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks. This research highlights the complex 3D arrangements in terms of hydrogen-bonded dimers of BTCA molecules, which interact through various bonds to produce tapes further connected through π⋯π and edge-to-face C–H⋯π interactions (Dugarte-Dugarte et al., 2021).

Synthetic Chemistry and Drug Design

In synthetic chemistry, benzothiophene derivatives have shown utility in the design and synthesis of new molecules. For instance, the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 presents a method for preparing various functionalized aryl- and alkenyl-carboxylic acids. This process is significant for the synthesis of benzothiophene derivatives and their application in medicinal chemistry, demonstrating the versatility of benzothiophene compounds in synthesizing complex molecules (Ukai et al., 2006).

Molecular Engineering and Computational Studies

The molecular engineering and computational analysis of benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have provided insights into their potential pharmaceutical applications. Theoretical studies on the geometry, vibrational, pharmaceutical, and electronic properties of monomeric and dimeric structures of benzothiophene derivatives reveal the importance of non-covalent interactions in stabilizing these compounds. Additionally, molecular docking analysis has been used to explore the pharmaceutical properties of these molecules, showcasing their potential in drug discovery and development (Sagaama & ISSAOUI, 2020).

Photoreleasable Protecting Groups for Carboxylic Acids

Research on 2,5-dimethylphenacyl (DMP) esters has introduced a new photoremovable protecting group for carboxylic acids. The efficient photoenolization process leading to the release of carboxylic acids highlights the application of benzothiophene derivatives in organic synthesis and biochemistry, particularly in the development of "caged compounds" for controlled release mechanisms (Zabadal et al., 2001).

Safety And Hazards

The safety and hazards of a specific carboxylic acid would depend on its specific structure and properties. Some carboxylic acids can be irritants and may be harmful if inhaled or come into contact with the skin .

properties

IUPAC Name

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZVMLSOBKUTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402305
Record name 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

CAS RN

667436-12-6
Record name 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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